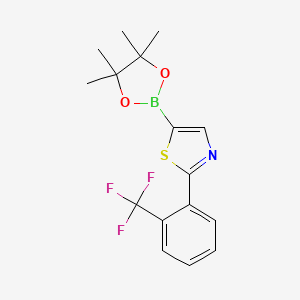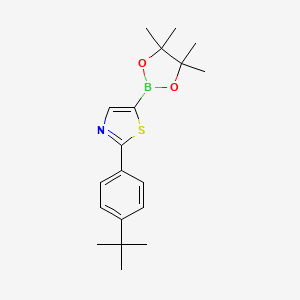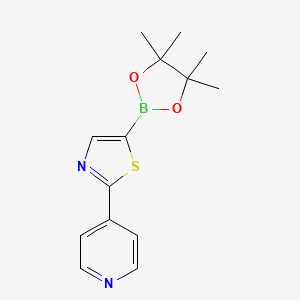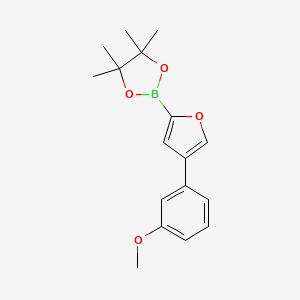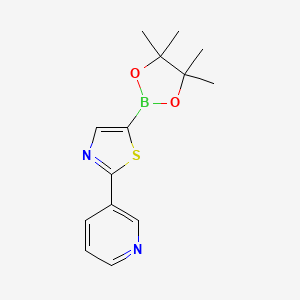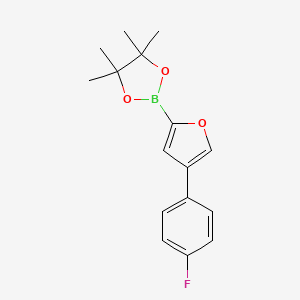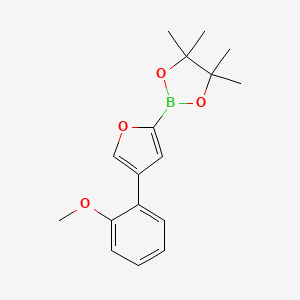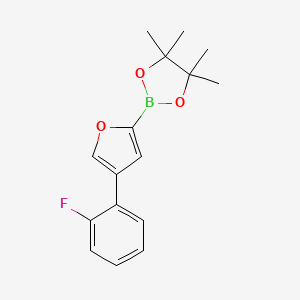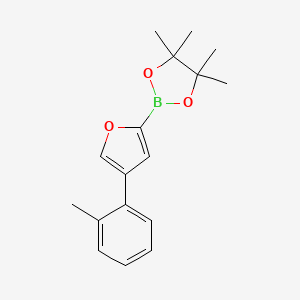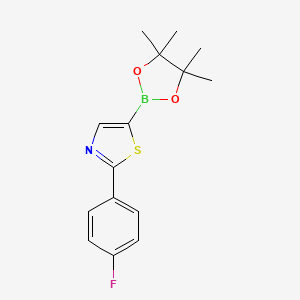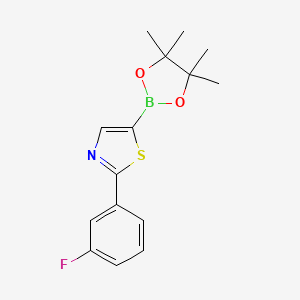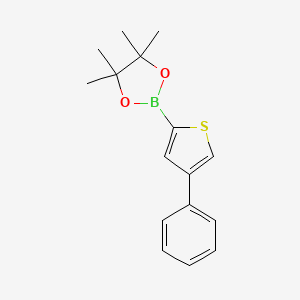
4-Phenylthiophene-2-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylthiophene-2-boronic acid pinacol ester is a boronic acid that has been widely used in scientific research for both its physical and chemical properties, as well as its potential applications in various fields of research and industry. It is a highly valuable building block in organic synthesis .
Molecular Structure Analysis
The empirical formula of this compound is C10H15BO2S. Its molecular weight is 210.10 .Chemical Reactions Analysis
Pinacol boronic esters, including this compound, are used in various chemical reactions. For instance, they are used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 286.2 g/mol. More specific properties such as melting point or solubility were not found in the search results.Aplicaciones Científicas De Investigación
Organic Synthesis and Drug Discovery
Boronic acids play a pivotal role in organic synthesis and drug discovery due to their stability and versatile reactivity. They are instrumental in forming cyclic boronate esters, which are crucial in developing new chemotypes for drug design. The exocyclic B–O–N linkage in boron chelates demonstrates hydrolytic and thermal resistance, making it suitable for creating bioconjugates and functionally modified polymers (Golovanov & Sukhorukov, 2021). Furthermore, the incorporation of boronic acids into medicinal compounds has been linked to enhanced drug potency and improved pharmacokinetics profiles, with several boronic acid drugs already approved by regulatory agencies (Plescia & Moitessier, 2020).
Material Science and Optoelectronics
In material science, boronic acid derivatives, such as those involving phenylthiophene, are being explored for their application in organic optoelectronics. They serve as platforms for developing sensors, organic thin-film transistors, and organic photovoltaics. Their potential as active materials in organic light-emitting diodes (OLEDs) underscores the role of boronic acid derivatives in advancing green to near-infrared (NIR) OLED technology (Squeo & Pasini, 2020).
Biomedical Applications
Boronic acid derivatives are also making significant strides in biomedical applications. Electrochemical biosensors based on ferroceneboronic acid and its derivatives demonstrate the capacity for non-enzymatic glucose sensing and monitoring glycated hemoglobin (HbA1c), highlighting their potential in diabetes management. These sensors operate by binding to diol residues of sugars, showcasing the specificity and versatility of boronic acid derivatives in biosensing technologies (Wang et al., 2014).
Environmental and Water Treatment
In environmental and water treatment contexts, the application of boronic acid derivatives extends to the removal of boron species, a task of particular relevance in seawater desalination. The unique properties of layered double hydroxides (LDHs) and their thermally activated counterparts have been identified as effective for boron species uptake, offering an efficient and cost-effective solution for addressing boron contamination in drinking water sources (Theiss et al., 2013).
Mecanismo De Acción
Target of Action
4-Phenylthiophene-2-boronic acid pinacol ester, also known as a boronate ester, is primarily used in metal-catalyzed carbon-carbon bond formation reactions . The primary targets of this compound are the carbon atoms in the molecules that it interacts with. The role of these targets is to form new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as the Suzuki–Miyaura reaction . This reaction involves the coupling of an organoboron compound (like our boronate ester) with a halide or pseudo-halide using a palladium catalyst . The boronate ester donates a carbon group to the palladium catalyst, which then transfers it to the halide or pseudo-halide . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura reaction is a key pathway affected by the action of this compound . This reaction is a type of cross-coupling reaction, which is a fundamental process in organic chemistry for the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of a wide variety of organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific reactants used in the Suzuki–Miyaura reaction . The molecular and cellular effects of the compound’s action would therefore depend on the nature of these products .
Action Environment
The action, efficacy, and stability of this compound are influenced by several environmental factors. As mentioned earlier, the compound is susceptible to hydrolysis, particularly at physiological pH . This suggests that its stability and efficacy may be reduced in aqueous environments . Additionally, the Suzuki–Miyaura reaction requires a palladium catalyst , so the presence and availability of this catalyst in the environment would also influence the compound’s action.
Safety and Hazards
While specific safety and hazard information for 4-Phenylthiophene-2-boronic acid pinacol ester was not found, similar compounds such as other boronic esters have been classified as causing eye irritation, skin irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
The future directions of research involving 4-Phenylthiophene-2-boronic acid pinacol ester could involve further development of protocols for its use in organic synthesis, particularly in the area of protodeboronation . Additionally, due to its reactivity, it could be used in the development of new chemical reactions .
Análisis Bioquímico
Biochemical Properties
The 4-Phenylthiophene-2-boronic acid pinacol ester plays a significant role in biochemical reactions. It is involved in the Suzuki–Miyaura coupling, a process that forms carbon-carbon bonds . The boron moiety in the compound can be converted into a broad range of functional groups
Molecular Mechanism
The molecular mechanism of action of this compound involves its role in the Suzuki–Miyaura coupling . In this reaction, the boron moiety in the compound is converted into various functional groups
Temporal Effects in Laboratory Settings
It is known that boronic esters, including this compound, are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .
Metabolic Pathways
It is known that the boron moiety in the compound can be converted into a broad range of functional groups .
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-phenylthiophen-2-yl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO2S/c1-15(2)16(3,4)19-17(18-15)14-10-13(11-20-14)12-8-6-5-7-9-12/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEQUOGEMIDLFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

